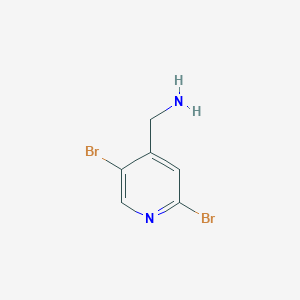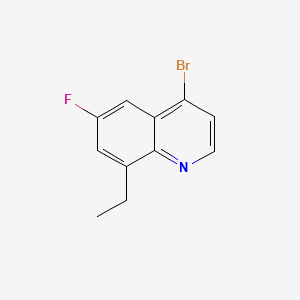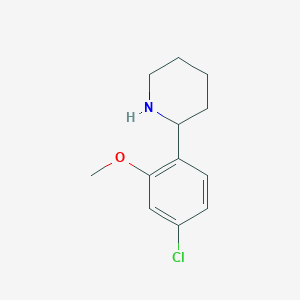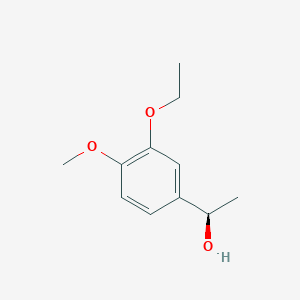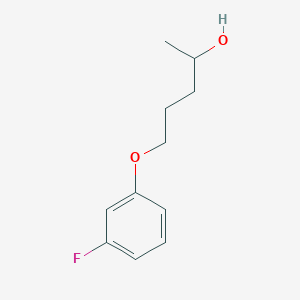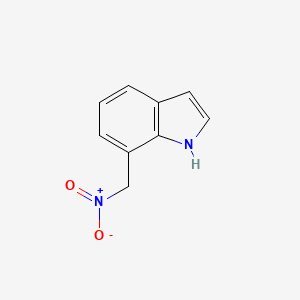
7-(nitromethyl)-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(Nitromethyl)-1H-indole is a heterocyclic compound featuring an indole ring substituted with a nitromethyl group at the 7-position. Indole derivatives are significant in various fields due to their biological activities and applications in pharmaceuticals, agrochemicals, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(nitromethyl)-1H-indole typically involves nitration reactions. One common method is the nitration of indole derivatives using nitrating agents such as nitric acid or nitronium tetrafluoroborate. The reaction conditions often require a solvent like acetic acid and a temperature range of 0-5°C to control the reaction rate and yield .
Industrial Production Methods
Industrial production of this compound may involve continuous flow nitration processes to ensure consistent quality and yield. The use of safer nitrating agents and optimized reaction conditions can enhance the scalability and efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
7-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:
Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.
Reduction: Reduction of the nitro group can yield aminoindole derivatives.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to further functionalization.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with tin(II) chloride.
Substitution: Electrophiles such as halogens or sulfonyl chlorides in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Nitroindole derivatives.
Reduction: Aminoindole derivatives.
Substitution: Halogenated or sulfonylated indole derivatives.
Scientific Research Applications
7-(Nitromethyl)-1H-indole has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-(nitromethyl)-1H-indole involves its interaction with biological targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The indole ring can also engage in π-π interactions with proteins and nucleic acids, influencing their function .
Comparison with Similar Compounds
Similar Compounds
7-Nitroindazole: Another nitro-substituted indole with similar biological activities.
7-Aminoindole: The reduced form of 7-nitroindole, with distinct chemical properties.
7-Hydroxyindole: A hydroxylated derivative with different reactivity and applications.
Uniqueness
7-(Nitromethyl)-1H-indole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its nitromethyl group offers unique reactivity compared to other indole derivatives, making it valuable for specific synthetic and research applications .
Properties
Molecular Formula |
C9H8N2O2 |
|---|---|
Molecular Weight |
176.17 g/mol |
IUPAC Name |
7-(nitromethyl)-1H-indole |
InChI |
InChI=1S/C9H8N2O2/c12-11(13)6-8-3-1-2-7-4-5-10-9(7)8/h1-5,10H,6H2 |
InChI Key |
RKTZNBYQGCEPHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)C[N+](=O)[O-])NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


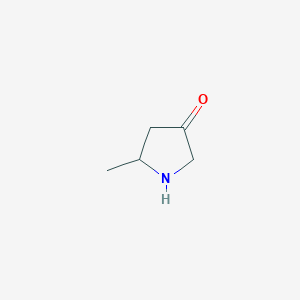
![(1-Ethyl-1H-benzo[d]imidazol-2-yl)methanesulfonyl fluoride](/img/structure/B13607685.png)
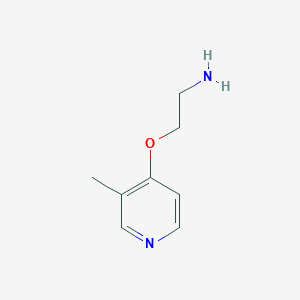

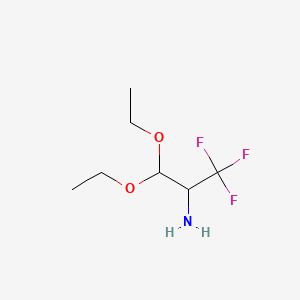
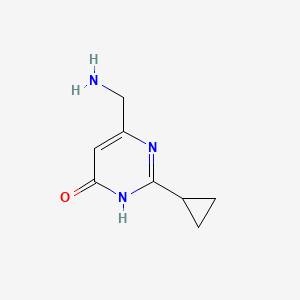
![3-[3-(Benzyloxy)phenyl]azetidine](/img/structure/B13607727.png)
